molecular formula C24H24N2O2 B2527766 N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide CAS No. 1021998-59-3

N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide

Cat. No. B2527766
M. Wt: 372.468
InChI Key: FKGHGKOHBDYHTH-UHFFFAOYSA-N
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Description

The compound "N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential therapeutic applications, including their roles as anti-inflammatory, antimicrobial, and anticancer agents. The specific structure of this compound suggests it may have unique interactions with biological targets due to its indole moiety, which is a common structure in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzamide derivatives can be approached through various methods, including dehydration of benzhydryl alcohols and Suzuki coupling reactions, as seen in the synthesis of delta opioid receptor agonists . Another example includes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which utilized 4-aminophenazone as a starting material . These methods highlight the versatility in the synthetic approaches for benzamide derivatives, which could be applicable to the synthesis of "N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction and computational methods such as density functional theory (DFT) . These techniques provide insights into the crystalline structure, molecular geometry, and electronic properties, including HOMO and LUMO energies. For instance, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was determined using X-ray diffraction, indicating a triclinic system . Such detailed structural analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their molecular electrostatic potential (MEP) and potential energy surface (PES) scans . These analyses help predict the sites of chemical reactivity and the possible interactions with other molecules. For example, the MEP surface map can indicate regions of the molecule that are likely to undergo nucleophilic or electrophilic attack, which is essential for understanding its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the stability of olefinic piperidine compounds, which are structurally related to benzamides, was assessed using rat liver microsome studies, showing increased stability compared to other compounds . Additionally, the antioxidant properties of benzamide derivatives can be evaluated using assays like the DPPH free radical scavenging test . These properties are important for the development of pharmaceutical agents, as they affect the compound's bioavailability and efficacy.

Scientific Research Applications

Anticancer Properties

  • Research has demonstrated that derivatives of N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide show potential in anticancer activities. A study by Ravinaik et al. (2021) synthesized compounds related to this chemical and evaluated their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing significant anticancer potential.

Biological Applications

  • Saeed et al. (2015) reported the synthesis of similar compounds, highlighting their potential biological applications. They were screened for their inhibitory potential against human enzymes, indicating potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Potential Antitumor Effects

  • A study by Bin (2015) synthesized a compound closely related to N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide, highlighting its potential antitumor effects and excellent bioactivities. The study focused on the synthesis process and the structural characteristics of the compound (Bin, 2015).

Anti-Inflammatory Activity

  • A derivative of the compound was synthesized and evaluated for its anti-inflammatory activity. This study by Kalsi et al. (1990) compared the efficacy of the synthesized compounds with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Anti-Tubercular Properties

  • Nimbalkar et al. (2018) conducted a study on derivatives of this compound for their anti-tubercular activity. They found promising results against Mycobacterium tuberculosis, indicating potential for drug development in this area (Nimbalkar et al., 2018).

Antimicrobial Activity

  • Another study focused on the synthesis and antimicrobial activities of related compounds. Bikobo et al. (2017) synthesized a series of derivatives and found that some showed more potent effects than reference drugs against pathogenic strains (Bikobo et al., 2017).

Safety And Hazards

There is no specific safety and hazard information available for “N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide”. It is important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the study and application of “N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide” are not clear from the available data. Further research is needed to explore its potential uses and properties.


Please note that this information is based on the available data and may not be exhaustive. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for handling and usage guidelines.


properties

IUPAC Name

N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-16-13-20-21(14-24(2,3)15-22(20)27)26(16)19-11-9-18(10-12-19)25-23(28)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHGKOHBDYHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide

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